molecular formula C19H20N4O2S B5774659 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5774659
M. Wt: 368.5 g/mol
InChI Key: BHYMENAXJGZVBI-UDWIEESQSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzimidazole moiety, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-25-17-11-7-4-8-14(17)12-20-22-18(24)13-26-19-21-15-9-5-6-10-16(15)23(19)2/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMENAXJGZVBI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-methyl-1H-benzimidazole-2-thiol with 2-ethoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the synthesis, characterization, and biological evaluations of this compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-ethoxybenzaldehyde with 1-methyl-1H-benzimidazole-2-thiol in the presence of an appropriate catalyst. Characterization methods include:

  • Melting Point Determination : To ascertain purity.
  • Spectroscopic Techniques : Such as FTIR, NMR, and UV-Vis spectroscopy to confirm structural integrity.

Antitumor Activity

Research has demonstrated that derivatives of benzimidazole, including those similar to this compound, exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) have shown promising results. The compound exhibited IC50 values ranging from 4 to 17 μM, indicating potent inhibitory effects compared to standard chemotherapeutic agents like 5-FU .
Cell LineIC50 (μM)Comparison Agent
A54945-FU
HCT11617SU11248
HepG2Moderate-

The mechanism by which these compounds exert their antitumor effects often involves induction of apoptosis and inhibition of angiogenesis. Studies suggest that these compounds may bind to DNA, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties against various bacterial strains.

Study 1: Antitumor Efficacy

A study evaluated a series of acetohydrazone derivatives against multiple cancer cell lines. The results indicated that certain derivatives demonstrated higher efficacy than traditional treatments, highlighting the potential for developing new anticancer agents based on this scaffold .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related benzimidazole derivatives. The findings revealed that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Q & A

Q. Methodology :

  • Step 1 : React 2-hydroxyacetohydrazide derivatives with chloroethane under reflux (100°C, 4 hours) in a water bath to introduce the ethoxy group .
  • Step 2 : Filter the product and recrystallize with methanol to enhance purity.
  • Alternative Method : Solvent-free reductive amination using aldehydes and sodium borohydride/boric acid, followed by recrystallization in ethanol for higher yields .
  • Purity Control : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm purity through melting point analysis and HPLC.

Advanced: How do solvent-free vs. solvent-based synthesis methods impact yield and crystallinity?

Q. Analysis :

  • Solvent-Free : Grinding reactants in an agate mortar (25°C, 20–30 minutes) reduces side products and improves atom economy but may yield lower crystallinity due to rapid reaction kinetics .
  • Solvent-Based : Reflux in ethanol (4 hours) allows controlled crystal growth, yielding higher purity but requiring post-reaction ice-water quenching to isolate solids .
  • Data Contradiction : Solvent-free methods report ~85% yield but require additional purification steps, while solvent-based routes achieve ~75% yield with fewer impurities.

Basic: What spectroscopic techniques are used to confirm the structure?

Q. Methodology :

  • IR Spectroscopy : Identify characteristic peaks for hydrazide (N–H stretch: 3200–3300 cm⁻¹) and benzimidazole (C=N stretch: 1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the (E)-configuration of the methylidene group (δ 8.2–8.5 ppm for imine proton) and ethoxy substituent (δ 1.3–1.5 ppm for CH₃) .
  • Mass Spectrometry : Validate molecular mass (monoisotopic mass: ~497.18 Da) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?

Q. Methodology :

  • Single-Crystal Analysis : Grow crystals via slow evaporation of methanol. Resolve the (E)-configuration of the methylidene group and planarity of the benzimidazole-thioether moiety .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π–π stacking) to explain packing efficiency and stability .

Basic: What biological assays are appropriate for evaluating antimicrobial activity?

Q. Methodology :

  • MIC Testing : Use broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Fungal Assays : Test against Candida albicans via agar diffusion, measuring inhibition zones .
  • Positive Controls : Compare to standard antibiotics (e.g., ampicillin) to validate assay sensitivity.

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence bioactivity?

Q. Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute frontier molecular orbitals. A smaller HOMO-LUMO gap (<4 eV) correlates with enhanced electron transfer in microbial membrane disruption .
  • SAR Analysis : Modify the 2-ethoxy group to electron-withdrawing substituents (e.g., nitro) and compare activity trends .

Basic: What storage conditions prevent degradation of this hydrazide derivative?

Q. Guidelines :

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the hydrazide bond .

Advanced: How can contradictory cytotoxicity data across cell lines be rationalized?

Q. Analysis :

  • Mechanistic Studies : Perform ROS assays to determine if selectivity arises from redox imbalance in cancer vs. normal cells.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variable IC₅₀ values .

Basic: What are structurally related analogs, and how do substitutions alter activity?

Q. Examples :

  • Analog 1 : Replace 2-ethoxy with 2-methoxy group; observe reduced solubility but improved logP .
  • Analog 2 : Substitute benzimidazole with benzoxazole; note diminished antimicrobial activity due to weaker π–π interactions .

Advanced: Can solvent-free mechanochemical synthesis replace traditional methods for scale-up?

Q. Feasibility Assessment :

  • Energy Efficiency : Mechanochemical grinding reduces energy use by 60% compared to reflux but requires post-synthesis milling to homogenize particle size .
  • Yield Trade-offs : Pilot-scale trials show 10–15% yield drop due to incomplete mixing, necessitating catalyst optimization (e.g., Knoevenagel conditions) .

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